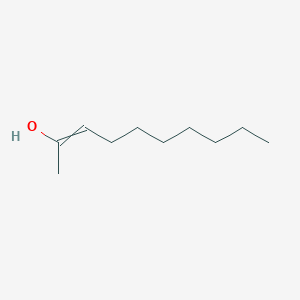
Dec-2-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-2-en-2-ol is an organic compound with the molecular formula C10H20O. It is an unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the second carbon atom. This compound is part of the larger family of alkenols, which are known for their diverse chemical reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dec-2-en-2-ol can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-decene followed by oxidation. The reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), with 2-decenal. This reaction forms the corresponding alcohol after hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-decenal using a suitable catalyst such as palladium on carbon (Pd/C) under controlled conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-decenone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-decenyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of pyridine.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using Pd/C.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed:
Oxidation: 2-Decenone
Reduction: Decane
Substitution: 2-Decenyl chloride
Wissenschaftliche Forschungsanwendungen
Dec-2-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Dec-2-en-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in the molecule can undergo reactions that lead to the formation of reactive intermediates, which can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Decen-1-ol: Similar in structure but with the hydroxyl group on the first carbon.
2-Decen-3-ol: The hydroxyl group is on the third carbon.
2-Decen-4-ol: The hydroxyl group is on the fourth carbon.
Uniqueness: Dec-2-en-2-ol is unique due to the position of its hydroxyl group and double bond, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
116760-91-9 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
dec-2-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
PKRZDZNWPXVYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
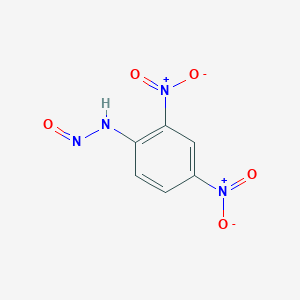
![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
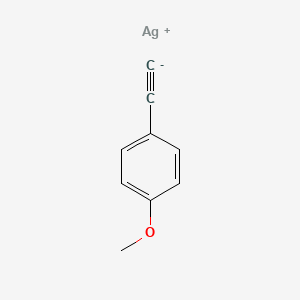

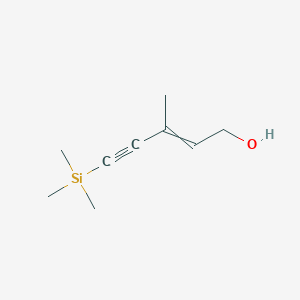

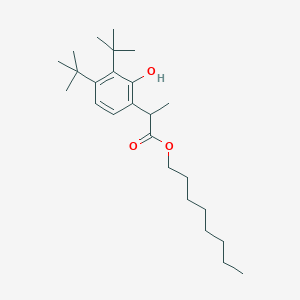
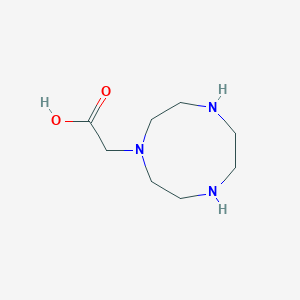

![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

